Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application: 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its structure and properties . It has been found to display antimicrobial activity .
Methods of Application or Experimental Procedures: The compound was synthesized and its structure and properties were characterized . Docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug .
Results or Outcomes: The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
5-Formyl-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a formyl group and a trifluoromethyl substituent on the phenyl ring. Its molecular formula is C₈H₆BF₃O₃, and it has a molecular weight of approximately 236.94 g/mol. The compound exhibits unique properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances its acidity compared to other phenylboronic acids . This compound is notable for its potential applications in medicinal chemistry and material science.
The biological activity of 5-formyl-2-(trifluoromethyl)phenylboronic acid has been investigated, particularly its antimicrobial properties. It shows moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as certain bacteria such as Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of Tavaborole, a clinically approved antifungal agent . The compound's mechanism of action may involve inhibition of leucyl-tRNA synthetase in microorganisms, similar to other benzoxaboroles .
The synthesis of 5-formyl-2-(trifluoromethyl)phenylboronic acid typically involves:
The synthesis has been reported in literature with detailed methodologies that include purification steps such as recrystallization or chromatography .
5-Formyl-2-(trifluoromethyl)phenylboronic acid finds applications in:
Interaction studies have focused on the binding affinity of 5-formyl-2-(trifluoromethyl)phenylboronic acid with biological targets. Docking studies have indicated potential binding modes with leucyl-tRNA synthetase from Candida albicans, suggesting a mechanism for its antifungal activity. These studies provide insights into how modifications to the boronic acid structure can influence biological interactions and efficacy against pathogens .
Several compounds share structural similarities with 5-formyl-2-(trifluoromethyl)phenylboronic acid. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Formylphenylboronic Acid | Lacks trifluoromethyl group; less acidic. |
| 4-Trifluoromethylphenylboronic Acid | Different position of trifluoromethyl group; varies in reactivity. |
| 5-Fluoro-2-formylphenylboronic Acid | Contains fluorine instead of trifluoromethyl; different electronic properties. |
| 3-Trifluoromethylphenylboronic Acid | Trifluoromethyl group at different position; may exhibit different biological activities. |
These compounds illustrate the diversity within the phenylboronic acid family and highlight the unique properties conferred by specific substituents like trifluoromethyl and formyl groups.
| Carbonyl boronic acid | Dominant imine partner | pH (37 °C) | 2° rate constant k₂ /M⁻¹ s⁻¹ | Apparent K_d /µM | Reversible? | Ref. |
|---|---|---|---|---|---|---|
| 5-Formyl-2-(trifluoromethyl)phenylboronic acid | ε-NH₂-Lys in BSA | 7.4 | 1.1 × 10³ [1] | 7.8 [1] | Yes | [1] |
| 2-Formylphenylboronic acid (2-FPBA) | Phenylhydrazine | 7.4 | 5.5 × 10³ [2] | 0.07 [3] | Yes | [3] [2] |
| 2-Acetylphenylboronic acid (2-APBA) | PhNHNH₂ | 7.4 | 4.0 × 10² [3] | 0.10 [3] | Yes | [3] |
Key observations
11 B NMR of the Lys-derived iminoboronate shows an up-field shift to δ ≈ 5 ppm, evidencing tetrahedral B-N dative bonding identical to 2-FPBA conjugates but absent in 2-APBA, whose 11 B resonance remains at δ ≈ 30 ppm (trigonal boron). [3] [1] The stronger Lewis acidity of the CF₃ analogue gives a 25% rise in boronate-imine equilibrium constants relative to non-fluorinated 2-FPBA. [1]
2-FPBA reacts with N-terminal Cys to form a boronated thiazolidine (TzB) with k₂ = 2.38 × 10² M⁻¹ s⁻¹ at pH 7.4. [5] Substituting –H with –CF₃ accelerates the same ligation to k₂ ≈ 4.1 × 10² M⁻¹ s⁻¹ (Table 2), attributable to the lower pK_a and increased carbonyl electrophilicity of the CF₃ derivative. [2] [1]
| Boronic acid | k₂ for TzB formation /M⁻¹ s⁻¹ | k_off /s⁻¹ | Estimated t₁/₂ dissociation /min | Ref. |
|---|---|---|---|---|
| 5-Formyl-2-(trifluoromethyl)-PBA | 4.1 × 10² | 2.1 × 10⁻⁴ | 55 | [1] |
| 2-Formylphenylboronic acid | 2.38 × 10² | 3.8 × 10⁻⁴ | 30 | [5] |
Competition experiments in 10% FBS show negligible reaction with Ser, Lys, His or GSH, but near-quantitative capture of 50 µM N-terminal Cys peptide within 5 min. [6] The –CF₃ variant maintains this selectivity but tolerates up to 1 mM glutathione before observable exchange, an improvement versus 2-FPBA (threshold 0.3 mM) owing to its stronger boron-nitrogen interaction. [5] [1]
Mild acidification (pH 5.5) cleaves the thiazolidine without damaging disulfides, enabling ‘catch-and-release’ workflows for cysteinyl peptides. The half-life of the CF₃ conjugate at pH 5.5 is 19 min compared with 8 min for the parent 2-FPBA. [2] [1]
| Parameter | 5-Formyl-2-(CF₃)-PBA | 2-Formyl-PBA | 2-Acetyl-PBA | Ref. |
|---|---|---|---|---|
| pK_a (25 °C, H₂O) | 7.45 [1] | 8.80 [7] | 8.20 [7] | [7] [1] |
| ΔG° (imine formation with n-butylamine) /kJ mol⁻¹ | -24.1 [1] | -21.4 [3] | -16.8 [3] | [3] [1] |
| k₂ (hydrazone with phenylhydrazine) /M⁻¹ s⁻¹ | 1.4 × 10³ [1] | 5.5 × 10³ [2] | 4.0 × 10² [3] | [3] [2] [1] |
| 11 B shift after conjugation /ppm | 5 [1] | 5 [3] | 30 [3] | [3] [1] |
Implications for probe design
A one-pot sequence employing 5-formyl-2-(CF₃)-PBA installed (i) a Lys-targeted iminoboronate, (ii) a thiol-stable thiazolidine at N-terminal Cys, and (iii) a click-enabled azide handle, affording a GFP-biotin-fluorescein-PEG conjugate in >90% overall conversion without chromatography. [9] Identical conditions with 2-APBA stalled at the imine step (≤50%) due to slower condensation and competing hydrolysis. [9] [3]